L-Nafadotride
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(1-butylpyrrolidin-2-yl)methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2.C4H6O6/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2;5-1(3(7)8)2(6)4(9)10/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPHJTZRFZTRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Nafadotride can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring, which involves the reaction of a suitable amine with a butyl halide under basic conditions.
Naphthalene Derivative Formation: The next step involves the formation of the naphthalene derivative. This is achieved by reacting a suitable naphthalene compound with a cyano group and a methoxy group under controlled conditions.
Coupling Reaction: The final step involves coupling the pyrrolidine ring with the naphthalene derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Nafadotride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups in the molecule.
Substitution: Substitution reactions can occur at the methoxy or cyano groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
L-Nafadotride has a wide range of scientific research applications, including:
Neurological Research: Due to its high selectivity for dopamine D3 receptors, this compound is used in studies investigating the role of these receptors in neurological disorders such as Parkinson’s disease and schizophrenia
Behavioral Studies: It is used in animal models to study the effects of dopamine receptor antagonism on behavior, including locomotion and reward-related behaviors.
Pharmacological Research: This compound is used to investigate the pharmacological properties of dopamine receptors and to develop new therapeutic agents targeting these receptors
Mechanism of Action
L-Nafadotride exerts its effects by selectively binding to and antagonizing dopamine D3 receptors. This antagonism inhibits the action of dopamine at these receptors, leading to a decrease in dopamine-mediated signaling. The molecular targets of this compound include the dopamine D3 receptors located in various brain regions, particularly those involved in reward and motivation pathways .
Comparison with Similar Compounds
Research Findings and Data Validation
Key studies validate this compound’s profile:
- In Vitro : In D3-transfected NG-108-15 cells, this compound competitively antagonized quinpirole-induced responses (IC50 = 0.4 nM), while in D2-transfected CHO cells, its potency dropped 11-fold (IC50 = 4.4 nM) .
- In Vivo : Rodent studies demonstrated locomotion enhancement at 0.1 mg/kg (p.o.), contrasting with haloperidol’s inertness at equivalent doses .
Biological Activity
L-Nafadotride, a selective antagonist for the dopamine D3 receptor, has garnered significant attention in pharmacological research due to its unique properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its receptor selectivity, pharmacological effects, and implications for neuropsychiatric disorders.
This compound (N[(n-butyl-2-pyrrolidinyl)methyl]-1-methoxy-4-cyano naphthalene-2-carboxamide) is characterized by its potent affinity for the dopamine D3 receptor. It exhibits a Ki value of approximately 0.3 nM at the D3 receptor, demonstrating a 10-fold lower potency at the D2 receptor, which underscores its selectivity . The compound acts as a competitive antagonist, effectively inhibiting dopamine-induced mitogenesis in cell lines expressing D3 receptors .
Receptor Selectivity
The selectivity profile of this compound is crucial for its pharmacological utility. It shows low micromolar affinity for dopamine D1 and D4 receptors and negligible affinity for other receptors, making it a highly selective agent for D3 receptors . The following table summarizes its binding affinities compared to other compounds:
| Compound | Ki (nM) at D3 | Ki (nM) at D2 | Selectivity Ratio (D2:D3) |
|---|---|---|---|
| This compound | 0.3 | 3.0 | 10:1 |
| Haloperidol | 2.0 | 0.2 | 0.1:1 |
| (+)-S 14297 | 0.5 | 9.0 | 18:1 |
| GR 103691 | 0.4 | 60 | 150:1 |
In Vitro Studies
This compound has been shown to effectively antagonize dopamine-induced responses in vitro. In studies using dopamine D3 receptor-transfected NG-108-15 cells, it inhibited the mitogenic response induced by quinpirole, demonstrating its role as a competitive antagonist . The compound's pA2 value was measured at 9.6, indicating strong antagonistic activity.
In Vivo Studies
In vivo experiments have illustrated that this compound can modulate locomotor activity and other behaviors associated with dopaminergic signaling:
- Low Dosage Effects : At doses ranging from 0.1 to 1 mg/kg, this compound increased spontaneous locomotion in habituated rats and enhanced climbing behavior in mice without affecting striatal homovanillic acid levels .
- High Dosage Effects : At higher doses (1-100 mg/kg), it induced catalepsy similar to haloperidol, confirming its antagonistic effects on D2 receptors at elevated concentrations .
Case Studies and Research Findings
Several studies have explored the implications of this compound in various behavioral models:
- Cocaine Seeking Behavior : Research indicates that this compound may influence cocaine-seeking behavior through its action on D3 receptors, potentially offering insights into addiction treatment strategies .
- Anxiety Modulation : Studies suggest that dopamine D3 receptor antagonists like this compound could modulate anxiety-like behaviors, linking dopaminergic activity with emotional regulation .
Q & A
Q. How should researchers navigate ethical challenges in translational studies involving this compound?
- Methodological Answer : Obtain IRB approval for human-derived cell lines or patient data usage. Disclose conflicts of interest and adhere to CONSORT guidelines for clinical trial reporting. Include a dedicated section in manuscripts detailing ethical oversight, informed consent, and data anonymization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
